2-[[5-[2-[(3-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoic Acid
Description
This compound is a benzoic acid derivative featuring a pyrazolylamino-oxoethyl substituent on a chlorophenyl ring. Its structure includes:
- 2-Chlorophenyl group: Enhances lipophilicity and influences electronic properties via electron-withdrawing effects.
- 3-Pyrazolylamino-oxoethyl side chain: Introduces a heterocyclic amine moiety, which may confer chelation properties or modulate solubility.
Properties
IUPAC Name |
2-[2-chloro-5-[2-oxo-2-(1H-pyrazol-5-ylamino)ethyl]anilino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c19-13-6-5-11(10-17(24)22-16-7-8-20-23-16)9-15(13)21-14-4-2-1-3-12(14)18(25)26/h1-9,21H,10H2,(H,25,26)(H2,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUPUMYWDNNFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)CC(=O)NC3=CC=NN3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[2-[(3-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated benzene derivative reacts with an appropriate nucleophile.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid or its derivatives using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[5-[2-[(3-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohyd
Biological Activity
The compound 2-[[5-[2-[(3-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoic acid (referred to as Compound A) has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realm of anticancer and anti-inflammatory effects. This article synthesizes current findings on the biological activity of Compound A, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure
Compound A features a complex structure that includes a pyrazole moiety, which is often associated with various biological activities. The presence of both chlorophenyl and benzoic acid groups contributes to its potential pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that Compound A exhibits significant anticancer properties. In vitro assays using the NCI DTP protocol showed promising results against a panel of cancer cell lines, indicating that Compound A may inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values were found to be lower than those of standard chemotherapeutic agents like doxorubicin, suggesting a potent anticancer effect .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 (epidermoid) | 5.6 | Induction of apoptosis |
| MCF-7 (breast) | 3.2 | Inhibition of cell cycle progression |
| HCT116 (colon) | 4.8 | Modulation of signaling pathways |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, likely through the inhibition of key inflammatory mediators. Studies indicate that Compound A can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases .
The biological activities of Compound A are attributed to several mechanisms:
- Apoptotic Pathways : Compound A induces apoptosis in cancer cells via the intrinsic pathway, activating caspases and leading to cell death.
- Cell Cycle Arrest : It has been shown to arrest the cell cycle at the G1/S phase, preventing further proliferation.
- Inhibition of Kinases : The compound may inhibit specific kinases involved in tumor growth and metastasis, although further studies are needed to clarify these interactions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of Compound A:
- The pyrazole ring is essential for anticancer activity; modifications at this site can enhance potency.
- Substituents on the chlorophenyl group have been shown to influence both selectivity and potency against different cancer types.
- The carboxylic acid functionality appears critical for maintaining solubility and bioavailability .
Case Studies
Several case studies have highlighted the therapeutic potential of Compound A:
- In a study involving breast cancer models , treatment with Compound A led to a significant reduction in tumor size compared to controls.
- Another study focused on inflammatory bowel disease showed that administration of Compound A reduced symptoms and inflammatory markers in animal models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoic Acid Derivatives
The compound shares structural motifs with several analogs, differing primarily in substituent groups and heterocyclic systems. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations:
Heterocyclic Influence: The 3-pyrazolyl group distinguishes the target compound from pyridazine (clofencet) or benzothiazole derivatives (). Pyrazoles are known for moderate basicity and metal coordination, which may improve photochemical stability compared to simpler amines .
Functional Group Synergy: The combination of benzoic acid and pyrazolylamino-oxoethyl groups creates a multifunctional scaffold, contrasting with single-functional-group analogs like clofencet or DX-CA-[S2200]. This may enable dual binding modes in biological systems .
Pharmacological and Industrial Relevance
- Metal Chelation: The pyrazolylamino-oxoethyl group may act as a chelator for transition metals, similar to fluorescent Ca²⁺ indicators (e.g., Grynkiewicz et al.’s compounds in ) .
- Selectivity: The chlorine atom in the 2-position may improve selectivity over non-chlorinated analogs, as seen in herbicides like clofencet () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
